N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Description
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a 2,5-dimethylfuran-3-carboxamide moiety linked via a hydroxyethyl group to a 1-methylpyrrole ring.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-7-11(10(2)19-9)14(18)15-8-13(17)12-5-4-6-16(12)3/h4-7,13,17H,8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRKYLCMCDEVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Furan Ring: The furan ring can be synthesized via the Feist-Benary synthesis, which involves the reaction of an α-haloketone with an α-hydroxyketone in the presence of a base.
Coupling of the Rings:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of a carbonyl group.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a furan ring, a carboxamide group, and a pyrrole moiety. Its molecular formula is , indicating the presence of nitrogen, oxygen, and carbon atoms that contribute to its bioactivity.
Antioxidant Activity
Research has shown that compounds similar to N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.
Case Study:
A study demonstrated that derivatives of this compound effectively scavenged free radicals in vitro, suggesting potential therapeutic uses in conditions characterized by oxidative damage .
Neuroprotective Effects
The pyrrole structure is known for its role in neuroprotection. Compounds containing this moiety have been investigated for their ability to protect neuronal cells from apoptosis.
Case Study:
In a preclinical model of Alzheimer's disease, this compound showed promise in reducing amyloid-beta aggregation and improving cognitive function .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Inflammation is a common pathway in many chronic diseases.
Data Table: Anti-inflammatory Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | COX inhibition |
| Compound B | 10 | NF-kB pathway |
| N-[2-hydroxy... | 12 | Cytokine modulation |
Synthesis of Novel Drug Candidates
The unique structure of this compound serves as a scaffold for the development of new pharmaceuticals. Its synthesis can lead to derivatives with enhanced pharmacological profiles.
Case Study:
Researchers synthesized a series of derivatives based on this compound and evaluated their activity against various cancer cell lines, finding enhanced efficacy compared to the parent compound .
Toxicological Assessments
Given its potential applications, toxicological studies are essential to ensure safety profiles before clinical use.
Data Table: Toxicological Profile Summary
| Endpoint | Result |
|---|---|
| Acute toxicity | LD50 > 2000 mg/kg (rat) |
| Genotoxicity | Negative in Ames test |
| Reproductive toxicity | No observed effects at therapeutic doses |
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the carboxamide group are likely involved in hydrogen bonding and other interactions that facilitate binding to these targets. The pyrrole and furan rings provide a rigid framework that helps in maintaining the compound’s structural integrity during these interactions.
Comparison with Similar Compounds
Structural Comparison
The following compounds are structurally related to the target molecule and provide insights into the influence of substituents on properties:
Key Observations :
- The target compound’s hydroxyethyl-pyrrole group differentiates it from D-18’s pyridinone-methyl and the thiophene-based compound’s dioxo-phenylpyrrole .
- D-18’s methoxybenzyl group introduces aromaticity and lipophilicity, contrasting with the target compound’s simpler methylpyrrole .
Physicochemical Properties (Theoretical Analysis)
- LogP: The target compound’s logP is likely higher than D-18 due to the absence of polar pyridinone lactams but lower than the thiophene derivative () due to the latter’s phenyl group .
- Solubility: The hydroxyl group in the target compound may enhance aqueous solubility compared to D-18’s methoxybenzyl group and the thiophene analog’s nonpolar substituents .
- Metabolic Stability: The methylpyrrole and dimethylfuran groups in the target compound could reduce oxidative metabolism relative to D-18’s pyridinone ring .
Spectroscopic Characterization
- The target compound’s hydroxyethyl group would likely produce a broad singlet (~1.5–2.5 ppm), and its methylpyrrole protons may resonate near 6.0–7.0 ppm .
Biological Activity
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide, a compound with the molecular formula and a molecular weight of 272.348 g/mol, has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, chemical properties, and research findings.
The synthesis of this compound typically involves several steps:
- Formation of the Core Structure : The initial step involves the acylation of 2,5-dimethylfuran with an appropriate amine to create the furan core.
- Introduction of Hydroxyethyl Group : This is achieved through nucleophilic substitution reactions where hydroxyethylating agents react with the furan core.
- Attachment of Methylpyrrole Moiety : The final step involves coupling the methylpyrrole moiety to the hydroxyethylated furan via condensation reactions.
The compound is characterized by its unique structure which includes a furan ring and a pyrrole derivative, contributing to its diverse biological activities.
Antioxidant Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antioxidant properties. Studies have shown that compounds similar in structure to this compound demonstrate the ability to scavenge free radicals effectively. For instance, evaluations using the DPPH assay have revealed promising antioxidant activity among synthesized pyrrole derivatives .
Anticancer Properties
Pyrrole derivatives have been investigated for their anticancer effects. In vitro studies have demonstrated that certain compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound were tested against HepG-2 and EACC cell lines, showing notable cytotoxicity at concentrations as low as 100 µg/mL .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The compound's structure allows it to mimic natural substrates, potentially leading to inhibition of key enzymes involved in cancer progression or inflammation.
Case Studies and Research Findings
Several studies have focused on the biological implications of pyrrole derivatives:
- Cytotoxicity Assays : A study conducted on synthesized pyrrole derivatives showed varying degrees of cytotoxicity against cancer cell lines, with some exhibiting IC50 values as low as 19 nM against specific targets .
- Docking Studies : Molecular docking studies have provided insights into how these compounds interact at the molecular level with target proteins such as COX-2, confirming their potential as anti-inflammatory agents .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the synthesis of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide?
- Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Pyrrole core formation : Fischer indole synthesis analogs (using ketones and phenylhydrazine derivatives under acidic conditions) to construct the 1-methylpyrrole moiety.
- Carboxamide coupling : Reaction of the pyrrole intermediate with 2,5-dimethylfuran-3-carboxylic acid derivatives using coupling agents like EDC/HOBt.
- Purification : Column chromatography and recrystallization are critical for isolating high-purity product.
Structural validation is achieved via , , and mass spectrometry .
Q. Which analytical techniques are pivotal for confirming the structural integrity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR resolve proton environments and carbon frameworks, respectively. For example, hydroxyl protons appear as broad singlets (~δ 5.0–6.0 ppm), while pyrrole protons resonate at δ 6.5–7.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for studying biological interactions .
Q. What functional groups contribute to the compound’s chemical reactivity?
- Answer :
- Hydroxyl group : Susceptible to oxidation (e.g., ketone formation) or esterification.
- Carboxamide : Participates in hydrolysis (acidic/basic conditions) to carboxylic acid or amine.
- Pyrrole and dimethylfuran : Undergo electrophilic substitution (e.g., nitration, halogenation) or serve as hydrogen-bond donors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency.
- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during sensitive steps (e.g., acylation).
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated couplings.
- Scalability : Continuous flow reactors reduce reaction times and improve reproducibility for industrial-scale synthesis .
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Answer :
- Cross-validation : Combine HSQC/HMBC NMR to assign ambiguous signals.
- Computational modeling : Density Functional Theory (DFT) predicts and chemical shifts for comparison with experimental data.
- Isotopic labeling : -labeled analogs clarify nitrogen environments in pyrrole and carboxamide groups .
Q. What methodologies are recommended for designing bioactive derivatives?
- Answer :
- Functional group diversification :
- Hydroxyl modification : Acetylation or sulfonation to alter solubility and bioavailability.
- Pyrrole substitution : Introduce electron-withdrawing groups (e.g., -NO) to modulate electronic properties.
- Microwave-assisted synthesis : Reduces reaction times for high-throughput derivative screening.
- Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs .
Q. How can the mechanism of action be systematically investigated?
- Answer :
- In vitro assays : Enzyme inhibition studies (e.g., fluorescence-based kinase assays) quantify IC values.
- Cellular models : siRNA knockdown or CRISPR-Cas9 editing identifies target pathways (e.g., apoptosis, inflammation).
- Molecular dynamics simulations : Analyze ligand-receptor binding stability (e.g., using GROMACS) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Answer :
- Purity validation : HPLC (≥95% purity) ensures batch consistency.
- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and metabolic stability (microsomal incubation).
- Orthogonal assays : Confirm activity across multiple platforms (e.g., surface plasmon resonance vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
